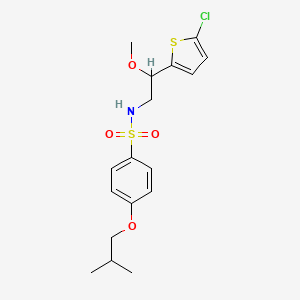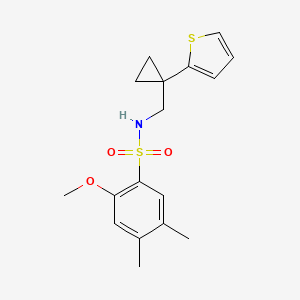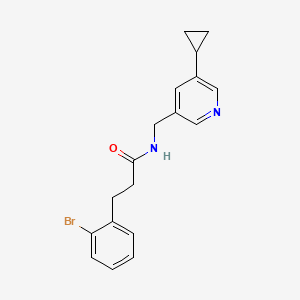
3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with a complex structure . It’s used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and can be found in chemical databases .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It’s possible that this reaction could be used in the synthesis of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Scientific Research Applications
Polymer Chemistry : A significant application of compounds related to 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone is in the field of polymer chemistry. For instance, Yamaguchi et al. (2008) demonstrated the synthesis of ionic polymers with expanded π-conjugation systems derived from the ring-opening copolymerization of pyridinium salts with piperazine. These polymers exhibited delocalized π-electrons and changes in π-conjugation length due to orbital interactions in the piperazinium ring, showcasing potential for advanced material applications (Yamaguchi, Shingai, & Sato, 2008).
Organic Synthesis and Medicinal Chemistry : In the realm of organic synthesis and medicinal chemistry, compounds akin to this compound have been used to create various chemical structures. For example, the work of Chudinov et al. (2007) involved treating hydrazones of certain ketones to form pyrrolopyridines, indicating potential uses in the synthesis of bioactive molecules and pharmaceuticals (Chudinov, Gashev, Firgang, & Semenov, 2007).
Material Science : The chemical properties of similar compounds have been explored for their applications in material science. For example, Yamaguchi et al. (2011) studied ionic polymers with expanded π-conjugation systems derived from piperazinium rings, highlighting their potential in creating materials with unique electronic and optical properties (Yamaguchi, Matsuda, & Sato, 2011).
Catalysis and Chemical Reactions : Compounds related to this compound have also been explored in the context of catalysis and novel chemical reactions. For instance, the research by Sandoval et al. (2018) on the synthesis of dihydropyrrolopyrazinones from ketones and piperazin-2-ones reveals their potential role in facilitating new types of chemical transformations (Sandoval, Lim, & Zhang, 2018).
Pharmaceuticals and Drug Development : Although information on drug use and dosage is excluded as per your request, it's important to note that similar compounds have been studied for their potential applications in drug development and pharmaceuticals. For instance, Saleh et al. (1994) synthesized analogues of quinolizidine and piperazine drugs, suggesting a possible avenue for developing new therapeutic agents (Saleh, Compernolle, Toppet, & Hoornaert, 1994).
properties
IUPAC Name |
(3,5-dinitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c22-16(12-9-13(20(23)24)11-14(10-12)21(25)26)19-7-5-18(6-8-19)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLEZUFSZIHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)



![Ethyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)
![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)
![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)




![N-(4-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)